Regioisomeric Hydroxyl Positioning Alters Antibacterial Potency by 10-Fold in Coralmycin Scaffold
In the coralmycin natural product series, the presence and position of the hydroxyl group on the 4-amino-isopropoxybenzoic acid unit is a critical determinant of antibacterial potency. Coralmycin A, which incorporates a 4-amino-2-hydroxy-3-isopropoxybenzoic acid motif (hydroxyl at C-2), exhibited MIC values of 0.1–4 μg/mL against Gram-negative pathogens including Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. By contrast, compound 3 (cystobactamid 919-2), which contains the non-hydroxylated 4-amino-3-isopropoxybenzoic acid unit, was 4–10 fold less potent, and coralmycin B was 40–100 fold less potent [1]. This directly demonstrates that hydroxylation at the C-2 position of the 3-isopropoxybenzoic acid core is a potency-switching modification. The target compound, 3-hydroxy-2-isopropoxybenzoic acid, represents the regioisomeric scaffold (hydroxyl at C-3, isopropoxy at C-2) and serves as a critical tool for investigating whether the 3-hydroxy-2-isopropoxy arrangement can recapitulate or exceed the activity of the 2-hydroxy-3-isopropoxy pharmacophore.
| Evidence Dimension | Antibacterial potency (MIC) as a function of hydroxylation position on the aminohydroxyisopropoxybenzoic acid scaffold |
|---|---|
| Target Compound Data | 3-Hydroxy-2-isopropoxybenzoic acid: no direct MIC data available; serves as the regioisomeric scaffold for SAR investigation |
| Comparator Or Baseline | Coralmycin A (contains 4-amino-2-hydroxy-3-isopropoxybenzoic acid motif): MIC 0.1–4 μg/mL vs. E. coli, P. aeruginosa, A. baumannii, K. pneumoniae. Compound 3/cystobactamid 919-2 (contains 4-amino-3-isopropoxybenzoic acid, no C-2 OH): MIC 4–10× higher than coralmycin A |
| Quantified Difference | C-2 hydroxylation confers ~10-fold potency increase vs. non-hydroxylated analog in the 4-amino-3-isopropoxybenzoic acid series |
| Conditions | Broth microdilution assay against clinical Gram-negative bacterial isolates; natural product and synthetic analog testing |
Why This Matters
For antibacterial drug discovery programs, this compound enables direct experimental determination of whether the 3-OH/2-OiPr regiochemistry produces comparable, superior, or inferior activity relative to the validated 2-OH/3-OiPr coralmycin pharmacophore.
- [1] Kim, Y. J.; Kim, H.-J.; Kim, G.-W.; Cho, K.; Takahashi, S.; Koshino, H.; Kim, W.-G. Isolation of Coralmycins A and B, Potent Anti-Gram Negative Compounds from the Myxobacteria Corallococcus coralloides M23. J. Nat. Prod. 2016, 79 (9), 2223–2228. DOI: 10.1021/acs.jnatprod.6b00294. View Source
